Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate
Description
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is a malonate derivative featuring a substituted aniline moiety. It belongs to a class of compounds synthesized via condensation of diethyl ethoxymethylenemalonate with halogenated anilines under thermal conditions . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as quinolones and pyrazoloquinolinones . Its structure includes a malonate core with a methylene group linked to a 2-chloro-4-fluoroaniline substituent, which introduces steric and electronic effects that influence reactivity and physicochemical properties.
Properties
IUPAC Name |
diethyl 2-[(2-chloro-4-fluoroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(16)7-11(12)15/h5-8,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHDGWQMINSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2-chloro-4-fluoroaniline in the presence of a base such as sodium ethoxide . The reaction proceeds via the formation of an enolate intermediate, which then reacts with the aniline derivative to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under mild conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Nucleophilic substitution: Substituted aniline derivatives.
Hydrolysis: Malonic acid derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of fluoroquinolone antibiotics, the compound contributes to the formation of the quinolone core, which inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Structural and Substituent Variations
Diethyl 2-[(aryl/alkylamino)methylene]malonates are characterized by variations in the substituents on the aniline ring. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity of the methylene group, facilitating cyclocondensation reactions .
Physicochemical Properties
Note: The pKa of diethyl malonate derivatives is ~16.3, making deprotonation challenging without strong bases, which impacts their reactivity in one-pot reactions .
Discrepancies and Limitations
- Melting Points : Discrepancies exist between reported values (e.g., 4-chloro analog: 63–65°C vs. literature 45–46°C), possibly due to impurities or polymorphic forms .
- Synthetic Yields : Fluorinated analogs (e.g., 4-fluoro) show lower yields (~55%) compared to chloro/bromo derivatives, likely due to steric or electronic factors .
Biological Activity
Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is a compound of significant interest in pharmaceutical research due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H15ClFNO4. It features a malonate unit linked to an aniline derivative, which is substituted with chlorine and fluorine atoms. This unique structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClFNO4 |
| Molecular Weight | 303.73 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits antibacterial and antifungal properties. Its role as a precursor in the synthesis of various pharmaceutical compounds enhances its relevance in drug development. The compound's structural features suggest potential interactions with biological targets, although specific mechanisms are still under investigation.
Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity. The compound may inhibit bacterial growth by interfering with essential enzymatic pathways or cellular processes.
Anticancer Potential
The compound is also being explored for its anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The exact mechanism of action for this compound involves its interaction with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Interaction : It might interact with cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized this compound via a condensation reaction between diethyl malonate and 2-chloro-4-fluoroaniline, demonstrating its potential as an antimicrobial agent against various pathogens .
- Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
- Mechanistic Insights : Research has begun to elucidate the molecular targets of this compound, focusing on its ability to inhibit specific kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
